1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1242905-93-6
VCID: VC2660721
InChI: InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine

CAS No.: 1242905-93-6

Cat. No.: VC2660721

Molecular Formula: C11H16N2O3S

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine - 1242905-93-6

Specification

CAS No. 1242905-93-6
Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
IUPAC Name 1-(4-methoxyphenyl)sulfonylpyrrolidin-3-amine
Standard InChI InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3
Standard InChI Key ZTJWQXCAWXBCRJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N

Introduction

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine is a chemical compound with the CAS number 1242905-93-6. It features a pyrrolidine ring substituted with a 4-methoxyphenylsulfonyl group, making it a unique molecule with potential applications in various scientific fields. The molecular formula of this compound is C11H16N2O3S, and its molecular weight is approximately 256.32 g/mol .

Synthesis

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine involves two main steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through various methods, including the P(NMe2)3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones.

  • Introduction of the 4-Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine can undergo several chemical reactions:

  • Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.

  • Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like sodium methoxide.

Medicinal Chemistry

This compound is used as a scaffold for the development of new drugs, particularly those targeting enzymes like COX-2. Its mechanism of action involves binding to the active site of enzymes, preventing them from catalyzing their reactions.

Materials Science

The unique structure of 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine makes it a candidate for the development of new materials with specific properties.

Biological Studies

It is used in studies to understand the interaction of small molecules with biological targets, contributing to the understanding of biological processes and the development of therapeutic agents.

Biological Activity

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine exhibits potential biological activities due to its interaction with specific molecular targets. Its biological activity is of significant interest in medicinal chemistry, particularly in the development of drugs targeting specific enzymes.

Comparison with Similar Compounds

This compound can be compared with other pyrrolidine derivatives such as nicotine, scalusamides A, and 1,4-dideoxy-1,4-imino-d-ribitol. Each of these compounds has distinct chemical and biological properties:

  • Nicotine: Known for its antioxidant and anti-inflammatory properties.

  • Scalusamides A: Exhibits antimicrobial and antifungal properties.

  • 1,4-Dideoxy-1,4-imino-d-ribitol: Known for its anticancer properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator